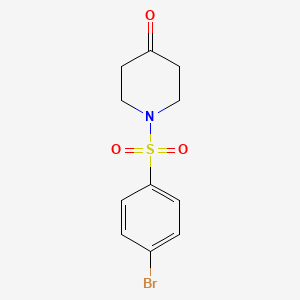

1-((4-Bromophenyl)sulfonyl)piperidin-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromophenyl)sulfonylpiperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO3S/c12-9-1-3-11(4-2-9)17(15,16)13-7-5-10(14)6-8-13/h1-4H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVRKCAXMZOAGQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)S(=O)(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80640923 | |

| Record name | 1-(4-Bromobenzene-1-sulfonyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929000-54-4 | |

| Record name | 1-(4-Bromobenzene-1-sulfonyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 1-((4-Bromophenyl)sulfonyl)piperidin-4-one

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis and characterization of 1-((4-Bromophenyl)sulfonyl)piperidin-4-one, a key intermediate in medicinal and synthetic chemistry.[1] The presence of a reactive ketone group and a bromo-aromatic moiety makes it a versatile scaffold for developing diverse compound libraries, particularly for structure-activity relationship studies.[1]

Synthesis Pathway

The synthesis of this compound is typically achieved through the N-sulfonylation of piperidin-4-one with 4-bromophenylsulfonyl chloride. This reaction involves the formation of a stable sulfonamide bond. The general reaction scheme is presented below:

Reaction Scheme:

-

Reactants: Piperidin-4-one hydrochloride, 4-Bromophenylsulfonyl chloride

-

Base: Triethylamine (Et₃N)

-

Solvent: Dichloromethane (CH₂Cl₂)

-

Product: this compound

The workflow for this synthesis is illustrated in the following diagram.

References

An In-depth Technical Guide to 1-((4-Bromophenyl)sulfonyl)piperidin-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, a putative synthesis protocol, and the potential applications of 1-((4-Bromophenyl)sulfonyl)piperidin-4-one. This compound is a valuable building block in medicinal chemistry, offering a versatile scaffold for the development of novel therapeutic agents.

Core Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. The data presented is primarily based on computational models due to the limited availability of experimentally determined values in peer-reviewed literature.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂BrNO₃S | |

| Molecular Weight | 318.19 g/mol | |

| IUPAC Name | 1-[(4-bromophenyl)sulfonyl]piperidin-4-one | |

| CAS Number | 929000-54-4 | |

| Appearance | Solid (predicted) | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| pKa | Not available | |

| LogP (calculated) | 1.80 | |

| Topological Polar Surface Area | 62.8 Ų | |

| Hydrogen Bond Donors | 0 | |

| Hydrogen Bond Acceptors | 4 | |

| Rotatable Bond Count | 2 |

Synthesis and Experimental Protocols

Proposed Synthetic Protocol

Reaction:

Reagents and Materials:

-

Piperidin-4-one hydrochloride

-

4-Bromophenylsulfonyl chloride

-

Triethylamine (or another suitable base)

-

Dichloromethane (or another suitable aprotic solvent)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

Preparation of the Reaction Mixture: To a solution of piperidin-4-one hydrochloride (1.0 eq) in dichloromethane, add triethylamine (2.2 eq) at 0 °C. Stir the mixture for 15-20 minutes to neutralize the hydrochloride and liberate the free base.

-

Addition of Sulfonyl Chloride: To the above mixture, add a solution of 4-bromophenylsulfonyl chloride (1.0 eq) in dichloromethane dropwise at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, quench the mixture with water. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

-

Characterization: The structure and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Applications in Drug Discovery and Development

The this compound scaffold is of significant interest in medicinal chemistry. The piperidin-4-one core is a common motif in a variety of biologically active molecules. The presence of the 4-bromophenylsulfonyl group offers several advantages:

-

Modulation of Physicochemical Properties: The sulfonyl group can influence the solubility, polarity, and metabolic stability of the molecule.

-

Structural Rigidity: The sulfonyl group can impart a degree of conformational rigidity, which can be beneficial for selective binding to biological targets.

-

Sites for Further Functionalization: The bromine atom on the phenyl ring provides a handle for further chemical modifications via cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies. The ketone functionality on the piperidine ring can be readily modified, for instance, through reductive amination to introduce further diversity.

While no specific biological activity has been reported for this compound itself, structurally related compounds containing the N-sulfonylpiperidine moiety have shown a wide range of pharmacological activities. For instance, derivatives of N-sulfonylpiperidines have been investigated as potential therapeutic agents targeting various receptors and enzymes.

Logical Workflow for Synthesis

The following diagram illustrates the logical workflow for the proposed synthesis of this compound.

An In-depth Technical Guide to 1-((4-Bromophenyl)sulfonyl)piperidin-4-one (CAS: 929000-54-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-((4-Bromophenyl)sulfonyl)piperidin-4-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its chemical and physical properties, outlines a probable synthetic pathway, and discusses its potential as a versatile building block for the synthesis of novel bioactive molecules. While specific biological activity for this compound is not extensively documented in publicly available literature, the guide explores the known pharmacological profiles of structurally related arylsulfonylpiperidine derivatives, suggesting potential areas of therapeutic investigation.

Introduction

This compound (CAS Number: 929000-54-4) is a synthetic organic compound featuring a piperidin-4-one core N-substituted with a 4-bromophenylsulfonyl group.[1][2] The piperidin-4-one scaffold is a well-established pharmacophore found in a wide array of biologically active molecules, exhibiting activities such as anticancer, antiviral, antibacterial, and antifungal properties.[3][4] The incorporation of the arylsulfonyl moiety can significantly influence the physicochemical and pharmacological properties of the parent piperidine ring, making this class of compounds attractive for the development of novel therapeutic agents.[5] This guide aims to consolidate the available technical information on this compound to support further research and development efforts.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are primarily derived from computational data available in public chemical databases.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 929000-54-4 | [1] |

| Molecular Formula | C₁₁H₁₂BrNO₃S | [1] |

| Molecular Weight | 318.19 g/mol | [1] |

| IUPAC Name | 1-[(4-bromophenyl)sulfonyl]piperidin-4-one | [1] |

| Canonical SMILES | C1CN(CCC1=O)S(=O)(=O)C2=CC=C(C=C2)Br | [1] |

| InChI Key | CVRKCAXMZOAGQZ-UHFFFAOYSA-N | [1] |

| Appearance | Solid (predicted) | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available |

Synthesis

Proposed Experimental Protocol: Synthesis of this compound

Reaction Scheme:

References

- 1. This compound | C11H12BrNO3S | CID 24706412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|CAS 929000-54-4 [benchchem.com]

- 3. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 4. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Spectral Data of 1-((4-Bromophenyl)sulfonyl)piperidin-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectral data for the compound 1-((4-Bromophenyl)sulfonyl)piperidin-4-one. Due to the limited availability of direct experimental data for this specific molecule, this document also includes predicted spectral characteristics and data from closely related compounds to offer a thorough analytical profile. This information is intended to support research and development activities where this compound is of interest.

Chemical Structure and Properties

This compound is a chemical compound with the molecular formula C₁₁H₁₂BrNO₃S.[1] It possesses a piperidin-4-one ring N-substituted with a 4-bromophenylsulfonyl group. This structure combines the features of a sulfonamide and a cyclic ketone, making it a potentially interesting scaffold for medicinal chemistry.

Molecular Properties (Computed):

-

Molecular Weight: 318.19 g/mol [1]

-

Exact Mass: 316.97213 Da[1]

-

IUPAC Name: 1-[(4-bromophenyl)sulfonyl]piperidin-4-one[1]

Spectral Data Summary

Table 1: ¹H NMR Spectral Data (Predicted and from Related Compounds)

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| H-2', H-6' (Aromatic) | 7.8 - 8.0 | d | Protons ortho to the sulfonyl group, deshielded. |

| H-3', H-5' (Aromatic) | 7.6 - 7.8 | d | Protons meta to the sulfonyl group. |

| H-2, H-6 (Piperidine) | 3.2 - 3.5 | t | Protons adjacent to the nitrogen atom, deshielded by the sulfonyl group. |

| H-3, H-5 (Piperidine) | 2.6 - 2.9 | t | Protons adjacent to the carbonyl group. |

Note: Predicted shifts are based on the analysis of similar sulfonated piperidine structures.

Table 2: ¹³C NMR Spectral Data (Predicted and from Related Compounds)

| Carbon Atom | Predicted Chemical Shift (ppm) | Notes |

| C=O (Piperidine) | 205 - 210 | Carbonyl carbon. |

| C-1' (Aromatic) | 138 - 140 | Carbon attached to the sulfonyl group. |

| C-4' (Aromatic) | 128 - 130 | Carbon attached to the bromine atom. |

| C-2', C-6' (Aromatic) | 129 - 131 | Aromatic CH carbons ortho to the sulfonyl group. |

| C-3', C-5' (Aromatic) | 132 - 134 | Aromatic CH carbons meta to the sulfonyl group. |

| C-2, C-6 (Piperidine) | 45 - 50 | Carbons adjacent to the nitrogen. |

| C-3, C-5 (Piperidine) | 40 - 45 | Carbons adjacent to the carbonyl group. |

Note: Predicted shifts are based on typical values for piperidin-4-ones and phenylsulfonamides.

Table 3: IR Spectral Data (Predicted)

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Ketone) | 1715 - 1730 | Strong |

| S=O (Sulfonamide) | 1330 - 1360 (asymmetric) | Strong |

| S=O (Sulfonamide) | 1140 - 1170 (symmetric) | Strong |

| C-N (Sulfonamide) | 1080 - 1100 | Medium |

| C-Br (Aromatic) | 1000 - 1075 | Medium-Strong |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C-H (Aliphatic) | 2850 - 2980 | Medium |

Note: These are characteristic absorption bands for the functional groups present in the molecule.

Table 4: Mass Spectrometry Data

| Parameter | Value | Notes |

| Molecular Formula | C₁₁H₁₂BrNO₃S | |

| Molecular Weight | 318.19 | |

| [M+H]⁺ | 317.98/319.98 | Expected for ESI-MS, showing isotopic pattern for Bromine. |

| [M+Na]⁺ | 339.96/341.96 | Expected for ESI-MS, showing isotopic pattern for Bromine. |

Predicted Fragmentation: In mass spectrometry, aromatic sulfonamides are known to undergo fragmentation. A characteristic loss of SO₂ (64 Da) from the molecular ion is a common fragmentation pathway.[2] Other likely fragmentations would involve cleavage of the piperidine ring.

Experimental Protocols

A. Proposed Synthesis of this compound

A plausible and common method for the synthesis of N-sulfonylpiperidines is the reaction of a piperidine derivative with a sulfonyl chloride.

Materials:

-

Piperidin-4-one hydrochloride

-

4-Bromophenylsulfonyl chloride

-

Triethylamine (or another suitable base)

-

Dichloromethane (or another suitable aprotic solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of piperidin-4-one hydrochloride in dichloromethane, add triethylamine (2.2 equivalents) at 0 °C and stir for 15 minutes.

-

Add a solution of 4-bromophenylsulfonyl chloride (1.0 equivalent) in dichloromethane dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.

B. Spectral Analysis Protocols

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample would be dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: The infrared spectrum would be obtained using a Fourier-transform infrared (FT-IR) spectrometer. The sample could be analyzed as a KBr pellet or as a thin film on a salt plate.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer to confirm the elemental composition.

Visualizations

Chemical Structure and Key Moieties

The following diagram illustrates the chemical structure of this compound, highlighting its key functional groups.

Caption: Chemical structure of this compound.

Synthesis Workflow

This diagram outlines the proposed synthetic pathway for this compound.

Caption: Proposed synthesis workflow for the target compound.

References

An In-depth Technical Guide on the Solubility and Stability of 1-((4-Bromophenyl)sulfonyl)piperidin-4-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-((4-Bromophenyl)sulfonyl)piperidin-4-one is a heterocyclic organic compound with the molecular formula C₁₁H₁₂BrNO₃S.[1] It serves as a versatile intermediate in medicinal and synthetic chemistry.[2] Its structure, featuring a piperidin-4-one scaffold substituted with a 4-bromophenylsulfonyl group, makes it a valuable precursor for the synthesis of a diverse range of more complex molecules, particularly in the development of novel pharmaceutical candidates. The ketone functional group and the bromophenyl moiety offer reactive sites for various chemical modifications, enabling the construction of compound libraries for structure-activity relationship (SAR) studies.

This technical guide provides a comprehensive overview of the known properties of this compound and outlines detailed experimental protocols for determining its solubility and stability, crucial parameters for its application in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are primarily computed from its chemical structure.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂BrNO₃S | PubChem[1] |

| Molecular Weight | 318.19 g/mol | PubChem[1] |

| IUPAC Name | 1-[(4-bromophenyl)sulfonyl]piperidin-4-one | PubChem[1] |

| CAS Number | 929000-54-4 | PubChem[1] |

| Appearance | Not specified (likely a solid) | - |

| Melting Point | Not specified | - |

| Boiling Point | Not specified | - |

| pKa | Not specified | - |

Solubility

To enable researchers to determine the precise solubility of this compound, a detailed experimental protocol is provided below.

Experimental Protocol for Solubility Determination

This protocol outlines the shake-flask method, a common and reliable technique for determining the equilibrium solubility of a compound.

Objective: To determine the solubility of this compound in various solvents at a specified temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, methanol, ethanol, acetonitrile, dichloromethane, dimethyl sulfoxide)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Centrifuge

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a validated UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid should be visually apparent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filter the aliquot through a syringe filter to remove any undissolved solid particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Analysis:

-

Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of the dissolved compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

-

Calculation:

-

Calculate the solubility of the compound in each solvent using the following formula: Solubility (mg/mL) = (Concentration from analysis × Dilution factor) / 1000

-

Data Presentation:

The results should be presented in a clear and organized table.

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Water | 25 | |

| Phosphate Buffer (pH 7.4) | 37 | |

| Methanol | 25 | |

| Ethanol | 25 | |

| Acetonitrile | 25 | |

| Dichloromethane | 25 | |

| Dimethyl Sulfoxide | 25 |

Stability

The stability of this compound under various conditions is a critical parameter, particularly for its storage and handling in drug development processes. Specific stability data is not currently available in the literature. Therefore, a generalized protocol for assessing its stability is provided.

Experimental Protocol for Stability Assessment

This protocol describes a forced degradation study to identify potential degradation pathways and to develop a stability-indicating analytical method.

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

High-intensity light source (photostability chamber)

-

Oven with temperature control

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

-

pH meter

Procedure:

-

Preparation of Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

-

-

Forced Degradation Studies:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of HCl solution. Keep the mixture at a specified temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

-

Alkaline Hydrolysis: Mix the stock solution with an equal volume of NaOH solution. Keep the mixture at a specified temperature (e.g., 60 °C) for a defined period.

-

Oxidative Degradation: Mix the stock solution with an equal volume of H₂O₂ solution. Keep the mixture at room temperature for a defined period.

-

Thermal Degradation: Expose a solid sample and a solution of the compound to elevated temperatures (e.g., 60 °C, 80 °C) for a defined period.

-

Photostability: Expose a solid sample and a solution of the compound to a high-intensity light source according to ICH Q1B guidelines.

-

-

Sample Analysis:

-

At specified time points, withdraw samples from each stress condition.

-

Neutralize the acidic and alkaline samples before analysis.

-

Analyze the samples using a stability-indicating HPLC method. The method should be capable of separating the parent compound from its degradation products. A PDA detector can help to assess peak purity, while an MS detector can aid in the identification of degradation products.

-

-

Data Analysis:

-

Calculate the percentage of degradation of this compound under each condition.

-

Identify and, if possible, characterize the major degradation products.

-

Data Presentation:

The results should be summarized in a table.

| Stress Condition | Duration | Temperature (°C) | % Degradation | Major Degradation Products (if identified) |

| 0.1 M HCl | 24 hours | 60 | ||

| 0.1 M NaOH | 24 hours | 60 | ||

| 3% H₂O₂ | 24 hours | 25 | ||

| Heat (Solid) | 48 hours | 80 | ||

| Heat (Solution) | 48 hours | 80 | ||

| Light (ICH Q1B) | - | - |

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of a compound using the shake-flask method.

Experimental Workflow for Forced Degradation Study

References

Commercial availability of 1-((4-Bromophenyl)sulfonyl)piperidin-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-((4-Bromophenyl)sulfonyl)piperidin-4-one, a key building block in medicinal and synthetic chemistry. It covers its commercial availability, a representative synthetic protocol, and its utility as a versatile intermediate for the development of complex molecules.

Compound Overview

This compound is a high-purity chemical intermediate valued in pharmaceutical and chemical research.[1] Its structure features a piperidin-4-one scaffold, which is a common motif in pharmacologically active compounds, combined with a 4-bromophenylsulfonyl group. This unique combination of functional groups makes it a versatile precursor for creating diverse compound libraries.[1]

-

IUPAC Name: 1-(4-bromophenyl)sulfonylpiperidin-4-one[2]

-

CAS Number: 929000-54-4[2]

-

Molecular Formula: C₁₁H₁₂BrNO₃S[2]

-

Molecular Weight: 318.19 g/mol [2]

The ketone group on the piperidine ring serves as a reactive site for modifications such as nucleophilic additions or reductions, while the 4-bromophenyl moiety allows for metal-catalyzed cross-coupling reactions like Suzuki or Heck couplings to introduce further molecular diversity.[1]

Commercial Availability

This compound is available from several chemical suppliers in research quantities. Purity levels are generally suitable for research and development purposes. Pricing is typically available upon request.

| Supplier | Catalog Number | Purity | Available Quantities | Notes |

| Fluorochem | 213334 | 95% | 1g, 5g, 10g, 25g | --- |

| BenchChem | B1292155 | High Purity | --- | In stock. Price upon inquiry.[1] |

| TITAN (via ECHO CHEMICAL) | ADB3941197001 | --- | 5g | ---[3] |

Note: Stock status and availability are subject to change. It is recommended to contact suppliers directly for current information and quotations.

Synthetic Utility and Experimental Workflow

This compound is a valuable scaffold. Its ketone and bromo-aryl functionalities are strategic points for chemical elaboration, enabling the synthesis of a wide range of derivatives for structure-activity relationship (SAR) studies.

Representative Experimental Protocol

Objective: Synthesis of this compound from piperidin-4-one hydrochloride and 4-bromobenzenesulfonyl chloride.

Materials:

-

Piperidin-4-one hydrochloride

-

4-Bromobenzenesulfonyl chloride

-

Triethylamine (TEA) or Pyridine (as base)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (as solvent)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and Hexane (for chromatography)

Procedure:

-

Reaction Setup: To a solution of piperidin-4-one hydrochloride (1.0 eq) in dichloromethane (DCM, ~0.1 M) at 0 °C (ice bath), add triethylamine (2.2 eq) dropwise. Stir the resulting suspension for 15-20 minutes at 0 °C to liberate the free amine.

-

Sulfonylation: To the same flask, add a solution of 4-bromobenzenesulfonyl chloride (1.05 eq) in DCM dropwise over 30 minutes, ensuring the internal temperature remains below 5 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield this compound as a solid.

-

Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

This protocol is a generalized representation and may require optimization for specific laboratory conditions and scales.

References

- 1. This compound|CAS 929000-54-4 [benchchem.com]

- 2. This compound | C11H12BrNO3S | CID 24706412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound-ECHO CHEMICAL CO., LTD. [echochemical.com]

- 4. Buy 1-((4-Bromo-2-fluorophenyl)sulfonyl)piperidin-4-ol | 1704082-63-2 [smolecule.com]

- 5. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

Safety and handling of 1-((4-Bromophenyl)sulfonyl)piperidin-4-one

This technical guide provides comprehensive safety and handling information for 1-((4-Bromophenyl)sulfonyl)piperidin-4-one, intended for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets and chemical databases.

Chemical Identification and Properties

This compound is a chemical building block utilized in medicinal and synthetic chemistry research.[1] Its structure, featuring a piperidin-4-one scaffold with a 4-bromophenylsulfonyl group, makes it a versatile intermediate for synthesizing diverse piperidine-based compounds.[1]

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | 1-(4-bromophenyl)sulfonylpiperidin-4-one | [2] |

| CAS Number | 929000-54-4 | [2][3] |

| Molecular Formula | C₁₁H₁₂BrNO₃S | [2][3] |

| Synonyms | 1-(4-Bromophenylsulfonyl)piperidin-4-one, 1-[(4-Bromophenyl)sulfonyl]-4-oxopiperidine, 1-(4-bromobenzenesulfonyl)piperidin-4-one | [2][3] |

| InChIKey | CVRKCAXMZOAGQZ-UHFFFAOYSA-N | [2] |

| SMILES | C1CN(CCC1=O)S(=O)(=O)C2=CC=C(C=C2)Br |[2] |

Table 2: Physical and Chemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Molecular Weight | 318.19 g/mol | [2][3] |

| Physical State | Solid (assumed, based on handling instructions for dust) | [4][5] |

| Storage Temperature | Room Temperature, in an inert atmosphere | [3] |

| Solubility | No data available | [5] |

| Melting Point | No data available | [5] |

| Boiling Point | No data available | [5] |

| Flash Point | No data available |[4][5] |

Safety and Hazard Information

While specific toxicity data for this compound is limited, information from safety data sheets for this and structurally similar chemicals allows for a comprehensive hazard assessment.[4]

Table 3: GHS Hazard and Precautionary Statements

| Category | Code | Statement | Source(s) |

|---|---|---|---|

| Hazard | H302 | Harmful if swallowed. | [3][6] |

| Hazard | H315 | Causes skin irritation. | [3][7] |

| Hazard | H319 | Causes serious eye irritation. | [3][7] |

| Hazard | H335 | May cause respiratory irritation. | [3][8] |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. | [3][6][8] |

| Precautionary | P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [6][7][8] |

| Precautionary | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[3][8] |

Reactivity and Stability

-

Stability : The compound is stable under recommended storage conditions.[4][5]

-

Incompatible Materials : Avoid contact with strong oxidizing agents and strong acids.[4][9]

-

Hazardous Decomposition Products : Under fire conditions, hazardous decomposition products may include oxides of carbon (CO, CO₂), nitrogen (NOx), sulfur oxides, and hydrogen bromide.[4][10]

Handling and Storage Protocols

Proper handling and storage are crucial to minimize risk.

General Handling Protocol

This protocol outlines the standard procedure for handling this compound in a laboratory setting.

-

Preparation and Engineering Controls :

-

Personal Protective Equipment (PPE) :

-

Don appropriate PPE as detailed in Table 4. Gloves must be inspected for integrity before use.[5]

-

-

Chemical Handling :

-

Post-Handling :

Caption: Workflow for the Safe Handling of Solid Chemicals.

Storage Requirements

-

Store locked up or in an area accessible only to qualified or authorized personnel.[11]

Exposure Control and Personal Protection

Table 4: Personal Protective Equipment (PPE) Recommendations

| Protection Type | Specification | Rationale and Source(s) |

|---|---|---|

| Eye/Face | Safety glasses with side-shields conforming to EN166 or OSHA 29 CFR 1910.133. | Protects against eye irritation from dust/splashes.[4][9] |

| Skin (Hands) | Handle with compatible chemical-resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use. | Prevents skin contact and irritation.[4][5] |

| Skin (Body) | Lab coat or other protective clothing. Choose body protection based on the amount and concentration of the substance at the workplace. | Protects against accidental skin exposure.[4][5] |

| Respiratory | Use respirators tested and approved under standards like NIOSH (US) or CEN (EU). A dust mask may be sufficient for large quantities. | Required when ventilation is inadequate or dust is generated, to prevent respiratory irritation.[4][5] |

Caption: Decision Pathway for Selecting Appropriate PPE.

Emergency Procedures

Table 5: First Aid Measures

| Exposure Route | First Aid Procedure | Source(s) |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. | [4][5][9] |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a physician if irritation occurs. | [5][7] |

| Eye Contact | Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician. | [5][8] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician. | [4][5][9] |

In all cases of exposure, show the safety data sheet to the attending medical professional.[4][5]

Accidental Release and Spill Cleanup Protocol

This protocol details the steps for responding to a small-scale laboratory spill.

-

Evacuate and Secure :

-

Evacuate non-essential personnel from the immediate area.

-

Ensure adequate ventilation.

-

-

Assess and Select PPE :

-

Containment and Cleanup :

-

Decontamination :

-

Clean the spill area thoroughly.

-

Wash hands and remove contaminated clothing.

-

-

Disposal :

-

Arrange for disposal as special waste through a licensed disposal company, in accordance with local, national, and regional regulations.[8]

-

Caption: Logical Flow for Chemical Spill Response.

Table 6: Fire-Fighting Measures

| Aspect | Guideline | Source(s) |

| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. | [4][5][8][10] |

| Unsuitable Extinguishing Media | Do not use a direct water jet, as it may spread the fire. | [4] |

| Specific Hazards | May emit toxic fumes (carbon oxides, nitrogen oxides, sulfur oxides, hydrogen bromide) under fire conditions. | [4][10] |

| Protective Equipment | Firefighters should wear positive-pressure self-contained breathing apparatus (SCBA) and full turnout gear. | [4][8][9] |

Toxicological and Ecological Information

-

Toxicological Information : No specific acute or chronic toxicity data is available for this compound.[4] It is classified as harmful if swallowed and an irritant to the skin, eyes, and respiratory system based on data for similar compounds.[3][6]

-

Ecological Information : No data is available on the ecological effects of this compound. Discharge into the environment must be avoided.[5] Do not let the product enter drains.[4][5]

Disposal Considerations

-

Product Disposal : The generation of waste should be avoided or minimized wherever possible. Disposal of this product should at all times comply with the requirements of environmental protection and waste disposal legislation and any regional local authority requirements.[8] Entrust disposal to a licensed waste disposal company.[7]

-

Contaminated Packaging : Dispose of as unused product in a suitable container.[7]

This guide is intended for informational purposes and should be used as a supplement to, not a replacement for, a full Safety Data Sheet (SDS) and rigorous laboratory safety training. Always consult the most current SDS for the specific product you are using.

References

- 1. This compound|CAS 929000-54-4 [benchchem.com]

- 2. This compound | C11H12BrNO3S | CID 24706412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-(4-Bromophenylsulfonyl)piperidin-4-one | 929000-54-4 [amp.chemicalbook.com]

- 4. peptide.com [peptide.com]

- 5. acrospharma.co.kr [acrospharma.co.kr]

- 6. echemi.com [echemi.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. afgsci.com [afgsci.com]

- 9. fishersci.com [fishersci.com]

- 10. aksci.com [aksci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

The Pivotal Role of the 4-Bromophenylsulfonyl Group in Modulating Chemical Reactivity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 4-bromophenylsulfonyl group, often referred to as the "brosyl" group, is a crucial functional moiety in the fields of organic synthesis and medicinal chemistry. Its unique electronic and steric properties make it a versatile tool for a variety of chemical transformations, from serving as a reliable protecting group to acting as an excellent leaving group in substitution and elimination reactions. This technical guide provides a comprehensive overview of the 4-bromophenylsulfonyl group's role in influencing reactivity, supported by quantitative data, detailed experimental protocols, and visual diagrams of key processes.

Electronic and Steric Profile of the 4-Bromophenylsulfonyl Group

The reactivity conferred by the 4-bromophenylsulfonyl group is a direct consequence of its distinct electronic and steric characteristics.

Electronic Effects: The sulfonyl group (-SO2-) is strongly electron-withdrawing due to the high electronegativity of the oxygen atoms. This effect is transmitted to the phenyl ring, influencing its reactivity. The bromine atom at the para position further enhances the electron-withdrawing nature of the group through its inductive effect (-I), although this is slightly counteracted by its resonance effect (+R). The net result is a significant increase in the electrophilicity of the sulfur atom in 4-bromophenylsulfonyl chloride and enhanced stability of the corresponding brosylate anion.

The electronic influence of the 4-bromophenylsulfonyl group can be quantified using the Hammett equation, which relates reaction rates and equilibrium constants for reactions of substituted benzene derivatives.

Steric Effects: The 4-bromophenylsulfonyl group is sterically demanding. This bulkiness can influence the rate and outcome of reactions by hindering the approach of nucleophiles or bases to nearby reaction centers. This steric hindrance is a key factor in the regioselectivity of certain reactions and can be exploited to control the formation of specific stereoisomers.

Data Presentation: Quantitative Insights into Reactivity

The following tables summarize key quantitative data related to the reactivity of the 4-bromophenylsulfonyl group and its derivatives.

Table 1: Hammett Substituent Constants (σ)

| Substituent | σmeta | σpara |

| -Br | +0.39 | +0.23 |

| -NO2 | +0.71 | +0.78 |

| -CH3 | -0.07 | -0.17 |

Data sourced from established literature on Hammett constants.

Table 2: Relative Rates of SN2 Reactions for Different Sulfonate Leaving Groups

| Leaving Group | Common Name | Relative Rate (krel) |

| CH3SO2O- | Mesylate | 1.00 |

| p-CH3C6H4SO2O- | Tosylate | 0.70 |

| p-BrC6H4SO2O- | Brosylate | 2.62 [1] |

| CF3SO2O- | Triflate | 56,000 |

This data highlights the superior leaving group ability of the brosylate group compared to mesylate and tosylate in SN2 reactions.[1]

Table 3: Spectroscopic Data for N-Benzyl-4-bromophenylsulfonamide

| Technique | Key Signals |

| 1H NMR (CDCl3) | δ 7.70 (d, 2H), 7.63 (d, 2H), 7.29-7.18 (m, 5H), 4.85 (t, 1H, NH), 4.15 (d, 2H, CH2) |

| 13C NMR (CDCl3) | δ 143.5, 138.8, 136.5, 132.4, 129.0, 128.8, 128.1, 127.8, 48.1 |

| IR (KBr, cm-1) | 3265 (N-H stretch), 1330, 1160 (S=O stretches) |

Representative data compiled from similar structures in the literature.

The 4-Bromophenylsulfonyl Group in Synthesis

As a Protecting Group for Amines

The brosyl group is an effective protecting group for primary and secondary amines, converting them into stable sulfonamides.[2] This protection strategy is valuable in multi-step syntheses where the nucleophilicity of the amine needs to be temporarily masked.

Caption: Workflow for the protection of amines as sulfonamides and subsequent deprotection.

As a Leaving Group in Substitution and Elimination Reactions

The brosylate anion (p-BrC6H4SO3-) is an excellent leaving group due to the resonance stabilization of its negative charge across the sulfonyl group and the aromatic ring. This makes alkyl brosylates highly reactive substrates for both SN2 and E2 reactions. The high reactivity of brosylates allows for nucleophilic substitutions and eliminations to occur under milder conditions than with many other leaving groups.[1][3][4]

References

- 1. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 3. The leaving group in the nucleophilic substitution - SN2 [quimicaorganica.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

The Pivotal Role of 1-((4-Bromophenyl)sulfonyl)piperidin-4-one in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The quest for novel therapeutic agents with enhanced efficacy and specificity is a continuous endeavor in medicinal chemistry. Heterocyclic scaffolds form the backbone of a vast number of pharmaceuticals, and among these, the piperidine ring is a privileged structure due to its prevalence in natural products and its ability to confer favorable pharmacokinetic properties. This technical guide focuses on the burgeoning potential of a specific piperidin-4-one derivative, 1-((4-Bromophenyl)sulfonyl)piperidin-4-one, as a versatile building block in the design and synthesis of innovative drug candidates. Its unique structural features, including a reactive ketone, a synthetically malleable bromophenyl group, and a sulfonamide linker, offer a powerful platform for generating diverse molecular architectures with a wide spectrum of biological activities.

Core Chemical Attributes and Synthetic Versatility

This compound is a commercially available compound that serves as a key intermediate in the synthesis of more complex molecules.[1][2] Its chemical structure is characterized by a piperidin-4-one ring N-substituted with a 4-bromophenylsulfonyl group. This arrangement provides several strategic advantages for medicinal chemists.

Key Structural Features:

-

Piperidin-4-one Core: The ketone functionality at the 4-position of the piperidine ring is a prime site for a variety of chemical transformations. It can readily undergo nucleophilic addition, reduction to the corresponding alcohol, and participate in condensation reactions to build more elaborate heterocyclic systems.

-

4-Bromophenyl Group: The bromine atom on the phenyl ring is a versatile handle for introducing molecular diversity through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the facile introduction of a wide range of aryl, heteroaryl, and alkyl groups, enabling extensive structure-activity relationship (SAR) studies.

-

Sulfonamide Linker: The sulfonamide group provides a rigid and stable linkage between the phenyl ring and the piperidine core. It can also participate in hydrogen bonding interactions with biological targets, contributing to binding affinity.

Application in the Development of Spiro-oxindole MDM2 Inhibitors

A prominent and compelling application of this compound is in the synthesis of spiro-oxindole derivatives that function as potent inhibitors of the MDM2-p53 protein-protein interaction.[3][4] The p53 tumor suppressor protein is a critical regulator of cell cycle arrest and apoptosis, and its inactivation is a hallmark of many cancers. MDM2 is an E3 ubiquitin ligase that negatively regulates p53 by targeting it for proteasomal degradation.[5] Inhibition of the MDM2-p53 interaction can restore p53 function, leading to tumor cell death.

Spiro-oxindoles have emerged as a promising class of non-peptidic small molecule inhibitors of the MDM2-p53 interaction. The synthesis of these complex scaffolds can be efficiently achieved through a [3+2] cycloaddition reaction, a type of 1,3-dipolar cycloaddition.[6][7]

Experimental Protocol: Synthesis of Spiro[piperidine-4,3'-indolin]-2'-one Derivatives

The following is a representative experimental protocol for the synthesis of spiro[piperidine-4,3'-indolin]-2'-one derivatives from this compound, adapted from literature procedures.[3][8]

Reaction Scheme:

Materials:

-

This compound

-

Substituted Isatin (e.g., isatin, 5-chloroisatin)

-

Amino Acid (e.g., sarcosine, L-proline)

-

Methanol (or other suitable solvent)

-

Reflux apparatus

-

Thin Layer Chromatography (TLC) supplies

-

Column chromatography supplies (silica gel, solvents)

Procedure:

-

A mixture of this compound (1.0 eq.), a substituted isatin (1.0 eq.), and an amino acid (1.2 eq.) is suspended in methanol (10 mL per mmol of piperidone).

-

The reaction mixture is heated to reflux and monitored by TLC until the starting materials are consumed (typically 4-8 hours).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired spiro-oxindole product.

-

The structure and purity of the final compound are confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).

This versatile multicomponent reaction allows for the generation of a library of spiro-oxindole derivatives by varying the substituents on the isatin ring and the choice of amino acid.

Biological Evaluation of Spiro-oxindole Derivatives

The synthesized spiro-oxindole derivatives are evaluated for their ability to inhibit the MDM2-p53 interaction and for their anti-cancer activity in cellular assays.

Experimental Protocol: MDM2-p53 Interaction Assay (AlphaLISA)

The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a highly sensitive, bead-based immunoassay used to study protein-protein interactions. The following is a general protocol for an in vitro MDM2-p53 interaction assay.[1][9][10][11]

Materials:

-

Recombinant GST-tagged MDM2 protein

-

Recombinant His-tagged p53 protein

-

AlphaLISA Glutathione (GSH) Acceptor beads

-

AlphaLISA Nickel (Ni) Chelate Donor beads

-

AlphaLISA Assay Buffer

-

Test compounds (spiro-oxindole derivatives)

-

Microplate reader capable of AlphaLISA detection

Procedure:

-

Prepare serial dilutions of the test compounds in assay buffer.

-

In a 384-well microplate, add GST-MDM2 (final concentration ~1-10 nM), His-p53 (final concentration ~1-10 nM), and the test compound at various concentrations.

-

Incubate the mixture at room temperature for 60 minutes to allow for protein-protein interaction and inhibitor binding.

-

Add GSH Acceptor beads (final concentration 20 µg/mL) and incubate for 60 minutes in the dark.

-

Add Ni Chelate Donor beads (final concentration 20 µg/mL) and incubate for another 60 minutes in the dark.

-

Read the plate on an AlphaLISA-compatible microplate reader. The signal generated is inversely proportional to the degree of inhibition of the MDM2-p53 interaction.

-

Calculate IC50 values from the dose-response curves.

Quantitative Data Presentation

The following tables summarize the biological activity of representative spiro-oxindole derivatives synthesized from N-sulfonyl piperidones, including those with the 1-((4-bromophenyl)sulfonyl) moiety.

Table 1: Inhibitory Activity of Spiro-oxindole Derivatives against the MDM2-p53 Interaction

| Compound ID | R1 (on Isatin) | R2 (Amino Acid) | MDM2 Binding Affinity (Ki, nM) | Reference |

| 1a | H | Sarcosine | 1500 | [12] |

| 1b | 6-Cl | Sarcosine | 16.1 | [12] |

| 2a | H | L-Proline | 76.2 | [12] |

| 2b | 6-Cl | L-Proline | 3.1 | [12] |

| MI-888 | 6-Cl, 3'-OCH3 | L-Proline | 0.44 | [12] |

Table 2: In Vitro Anti-Cancer Activity of Spiro-oxindole Derivatives

| Compound ID | Cell Line | IC50 (µM) | Reference |

| SSSK17 | MCF-7 (Breast Cancer) | 0.04 | [13] |

| SSSK16 | MCF-7 (Breast Cancer) | 0.44 | [13] |

| 6m | A431 (Skin Cancer) | 2.43 | [3] |

| 6j | PaCa-2 (Pancreatic Cancer) | 8.83 | [3] |

| 6k | PaCa-2 (Pancreatic Cancer) | 8.83 | [3] |

| 7d | MDA-MB-231 (Breast Cancer) | 3.80 | [8] |

Signaling Pathway and Experimental Workflow Visualization

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using the DOT language for Graphviz.

p53-MDM2 Signaling Pathway

In normal, unstressed cells, the tumor suppressor protein p53 is kept at low levels through continuous degradation mediated by the E3 ubiquitin ligase MDM2. MDM2 binds to p53, promoting its ubiquitination and subsequent destruction by the proteasome. Cellular stress signals, such as DNA damage, activate kinases like ATM and CHK2, which in turn phosphorylate p53. This phosphorylation prevents MDM2 from binding to p53, leading to the stabilization and accumulation of active p53. Activated p53 then transcriptionally activates target genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., BAX, PUMA), thereby preventing the proliferation of damaged cells. This constitutes a negative feedback loop, as p53 also transcriptionally upregulates MDM2.

Caption: p53-MDM2 Signaling Pathway and Inhibition.

Experimental Workflow for Synthesis and Evaluation

The overall process for utilizing this compound in the discovery of novel anti-cancer agents involves a multi-step workflow. This begins with the synthesis of a library of derivatives, followed by their biological evaluation to identify lead compounds.

Caption: Drug Discovery Workflow.

Conclusion and Future Directions

This compound has proven to be a highly valuable and versatile starting material in medicinal chemistry. Its application in the synthesis of spiro-oxindole-based MDM2 inhibitors highlights its potential for the rapid generation of complex and biologically active molecules. The synthetic accessibility and the possibility for diverse functionalization make this scaffold an attractive platform for the discovery of novel therapeutics targeting a range of diseases.

Future research efforts could explore the derivatization of the 4-bromophenyl group to modulate pharmacokinetic properties and explore additional interactions with biological targets. Furthermore, the piperidin-4-one core can be utilized in other multicomponent reactions to access a wider array of novel heterocyclic systems. The continued exploration of derivatives of this compound holds significant promise for the development of the next generation of targeted therapies.

References

- 1. resources.revvity.com [resources.revvity.com]

- 2. elkbiotech.com [elkbiotech.com]

- 3. Development of spiro-3-indolin-2-one containing compounds of antiproliferative and anti-SARS-CoV-2 properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Dissecting the p53-Mdm2 feedback loop in vivo: uncoupling the role in p53 stability and activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]

- 7. Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. resources.revvity.com [resources.revvity.com]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. benthamdirect.com [benthamdirect.com]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 1-((4-Bromophenyl)sulfonyl)piperidin-4-one

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the Suzuki-Miyaura cross-coupling reaction utilizing 1-((4-Bromophenyl)sulfonyl)piperidin-4-one as a key building block. This versatile substrate allows for the synthesis of a diverse range of biaryl-substituted piperidinone derivatives, which are of significant interest in medicinal chemistry and drug discovery due to the prevalence of the piperidine motif in pharmaceuticals.

The Suzuki-M.iyaura coupling is a robust and widely used method for constructing carbon-carbon bonds, particularly for the synthesis of biaryls. The reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organic halide.

Reaction Principle

The catalytic cycle for the Suzuki-M.iyaura coupling of this compound with an arylboronic acid is initiated by the oxidative addition of the aryl bromide to a Pd(0) complex. This is followed by transmetalation with the arylboronic acid, which is activated by a base. The final step is reductive elimination, which yields the desired biaryl product and regenerates the Pd(0) catalyst for the next cycle.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. The data is based on established protocols for structurally similar aryl bromides and serves as a guideline for reaction optimization.[1]

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 18-22 | 85-95 |

| 2 | (4-Methoxyphenyl)boronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 18-22 | 80-90 |

| 3 | (3-Methylphenyl)boronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 18-22 | 82-92 |

| 4 | (2-Thienyl)boronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 18-22 | 75-85 |

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol describes a general method for the coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 equivalents)

-

1,4-Dioxane

-

Deionized water

-

Nitrogen or Argon gas

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.1 eq), and potassium phosphate (2.0 eq).

-

Under a counterflow of inert gas (Nitrogen or Argon), add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).

-

Add 1,4-dioxane and deionized water (typically in a 4:1 to 5:1 v/v ratio) to the flask. The reaction concentration is typically between 0.1 and 0.5 M.

-

Degas the reaction mixture by bubbling with the inert gas for 15-20 minutes.

-

Heat the reaction mixture to 70-80 °C with vigorous stirring.[1]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time is typically between 18 and 22 hours.[1]

-

Upon completion, cool the reaction mixture to room temperature.

-

Add ethyl acetate and water to the reaction mixture and transfer to a separatory funnel.

-

Separate the layers and extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1-((4'-aryl-[1,1'-biphenyl]-4-yl)sulfonyl)piperidin-4-one derivative.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Workflow

Caption: General workflow for Suzuki-Miyaura coupling.

References

Application Notes and Protocols for the Synthesis of Novel Derivatives from 1-((4-Bromophenyl)sulfonyl)piperidin-4-one for SAR Studies

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of novel chemical entities derived from 1-((4-bromophenyl)sulfonyl)piperidin-4-one. The described synthetic transformations and subsequent biological evaluations are intended to guide researchers in the exploration of the structure-activity relationships (SAR) of this versatile scaffold, which is a valuable starting point for the development of new therapeutic agents. Piperidin-4-one derivatives have shown a wide range of biological activities, including antimicrobial and anticancer properties.[1][2]

Introduction

This compound is a key building block in medicinal chemistry. The piperidin-4-one core allows for a variety of chemical modifications at the ketone functionality, while the 4-bromophenylsulfonyl group offers opportunities for cross-coupling reactions, enabling the synthesis of diverse compound libraries. This document outlines protocols for key synthetic transformations and presents a framework for organizing the resulting SAR data.

Synthetic Strategies and Protocols

The following section details experimental protocols for the derivatization of this compound. These protocols are based on established synthetic methodologies and can be adapted for the synthesis of a wide array of analogs for SAR studies.

Synthesis of Spirohydantoin Derivatives

The ketone functionality of this compound can be converted into a spirohydantoin moiety, a privileged scaffold in medicinal chemistry known for a range of biological activities. The Bucherer-Bergs reaction is a classical and effective method for this transformation.

Experimental Protocol: Bucherer-Bergs Reaction for Spirohydantoin Synthesis

A mixture of this compound (1.0 eq.), potassium cyanide (2.0 eq.), and ammonium carbonate (4.0 eq.) in a mixture of ethanol and water (1:1) is heated in a sealed vessel at 80-100 °C for 12-24 hours. Upon cooling, the reaction mixture is diluted with water, and the resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Synthesis of Oxime Derivatives

Conversion of the ketone to an oxime introduces a new functional group that can alter the compound's polarity and hydrogen bonding capabilities, significantly impacting its biological activity.

Experimental Protocol: Oximation

This compound (1.0 eq.) and hydroxylamine hydrochloride (1.5 eq.) are dissolved in a mixture of ethanol and pyridine (10:1). The reaction mixture is heated at reflux for 2-4 hours. The solvent is then removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude oxime, which can be purified by column chromatography on silica gel.

Reductive Amination

Reductive amination of the ketone provides access to a diverse range of 4-amino-piperidine derivatives. This reaction is a powerful tool for introducing various substituents to explore the SAR of the amine functionality.

Experimental Protocol: Reductive Amination

To a solution of this compound (1.0 eq.) and a primary or secondary amine (1.2 eq.) in a suitable solvent such as dichloromethane or dichloroethane, a reducing agent like sodium triacetoxyborohydride (1.5 eq.) is added portion-wise. The reaction is stirred at room temperature for 12-24 hours. The reaction is then quenched with saturated aqueous sodium bicarbonate solution, and the product is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Suzuki-Miyaura Cross-Coupling

The bromine atom on the phenylsulfonyl group serves as a handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of a wide variety of aryl and heteroaryl substituents. This modification is crucial for exploring the SAR of the aromatic portion of the molecule.

Experimental Protocol: Suzuki-Miyaura Coupling

In a reaction vessel, this compound or its derivative (1.0 eq.), an arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like potassium carbonate (2.0 eq.) are combined in a solvent system such as a mixture of toluene, ethanol, and water (4:1:1). The mixture is degassed and heated under an inert atmosphere at 80-100 °C for 8-16 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Data Presentation for SAR Studies

To facilitate the analysis of structure-activity relationships, all quantitative data, such as percentage yields, melting points, and biological activity data (e.g., IC₅₀, MIC), should be organized into clear and concise tables. This allows for easy comparison of the effects of different substituents on the desired properties.

Table 1: Synthesis and Anticancer Activity of this compound Derivatives

| Compound ID | R Group | Yield (%) | m.p. (°C) | IC₅₀ (µM) vs. Cell Line A | IC₅₀ (µM) vs. Cell Line B |

| 1a | -H (Parent) | - | - | >100 | >100 |

| 2a | Spirohydantoin | 65 | 210-212 | 15.2 | 22.5 |

| 2b | 5,5-Dimethyl-spirohydantoin | 62 | 235-237 | 10.8 | 18.1 |

| 3a | =NOH | 85 | 188-190 | 55.4 | 68.3 |

| 4a | -NH-benzyl | 72 | 145-147 | 8.5 | 12.7 |

| 4b | -NH-cyclohexyl | 78 | 162-164 | 12.1 | 19.8 |

| 5a | 4'-methoxyphenyl | 55 | 178-180 | 5.2 | 7.9 |

| 5b | 3'-pyridyl | 48 | 195-197 | 7.1 | 9.3 |

(Note: The data presented in this table is hypothetical and for illustrative purposes only.)

Conclusion

The synthetic protocols and data management framework presented in this document provide a solid foundation for the systematic exploration of the chemical space around the this compound scaffold. By synthesizing a diverse library of derivatives and systematically evaluating their biological activities, researchers can elucidate key structure-activity relationships, leading to the identification of promising lead compounds for further drug development efforts.

References

Application Notes and Protocols: 1-((4-Bromophenyl)sulfonyl)piperidin-4-one in CNS Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of pharmaceuticals targeting the central nervous system (CNS).[1][2] Specifically, the piperidin-4-one moiety serves as a versatile synthetic intermediate for creating diverse chemical libraries with a variety of pharmacological activities, including anticonvulsant, anti-HIV, and anticancer properties.[3] The incorporation of an arylsulfonyl group, such as (4-bromophenyl)sulfonyl, can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules. This application note details the utility of 1-((4-Bromophenyl)sulfonyl)piperidin-4-one as a key building block in the discovery of novel therapeutics for CNS disorders, with a focus on its derivatives as potential ligands for targets such as the 5-HT6 receptor, which is implicated in cognitive disorders like Alzheimer's disease.

Synthesis of this compound

The title compound can be synthesized through a standard nucleophilic substitution reaction between piperidin-4-one and 4-bromophenylsulfonyl chloride.

Protocol:

-

Reaction Setup: To a solution of piperidin-4-one hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base, for example, triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.5 equivalents), at 0 °C.

-

Addition of Sulfonyl Chloride: Slowly add a solution of 4-bromophenylsulfonyl chloride (1.1 equivalents) in the same solvent to the reaction mixture.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.

Application in the Synthesis of CNS-Active Derivatives

This compound is a valuable starting material for the synthesis of more complex molecules with potential CNS activity. The ketone functionality can be readily modified through various chemical transformations, such as reductive amination, Wittig reactions, and aldol condensations, to introduce diverse side chains and pharmacophores.

Example: Synthesis of a 5-HT6 Receptor Antagonist Scaffold

The synthesis of potent 5-HT6 receptor antagonists can be achieved by utilizing the this compound core. A representative synthetic route involves a reductive amination reaction to introduce a side chain that can interact with the receptor.

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination

-

Reaction Mixture: In a round-bottom flask, dissolve this compound (1 equivalent) and a primary or secondary amine (1.2 equivalents) in a suitable solvent like methanol or dichloroethane (DCE).

-

Formation of Imine/Enamine: Stir the mixture at room temperature for 1-2 hours.

-

Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN) (1.5 equivalents), portion-wise to the reaction mixture.

-

Reaction Monitoring: Continue stirring at room temperature for 12-24 hours and monitor the reaction by TLC.

-

Purification: After completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify the crude product by column chromatography.

Protocol 2: 5-HT6 Receptor Binding Assay

This protocol is a representative method for evaluating the affinity of synthesized compounds for the human 5-HT6 receptor.[4]

-

Materials:

-

Membranes from HEK-293 cells stably expressing the human 5-HT6 receptor.

-

Radioligand: [3H]-LSD (LSD, lysergic acid diethylamide).

-

Assay buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.

-

Non-specific binding control: Serotonin or another high-affinity 5-HT6 ligand at a high concentration (e.g., 10 µM).

-

Test compounds dissolved in DMSO.

-

Glass fiber filters (pre-treated with polyethylenimine).

-

Scintillation cocktail.

-

-

Procedure:

-

Incubation: In a 96-well plate, combine the cell membranes, [3H]-LSD (at a concentration close to its Kd), and the test compound at various concentrations. The total assay volume is typically 200-250 µL.

-

Incubate the mixture at 37°C for 60 minutes.

-

Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester.

-

Washing: Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Determine the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Calculate the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Data Presentation

The following table summarizes the biological activity of a representative derivative of a similar scaffold, SUVN-502, which highlights the potential of this chemical class in CNS drug discovery.

| Compound | Target | Bioassay | Ki (nM) | Reference |

| SUVN-502 | Human 5-HT6 Receptor | Radioligand Binding Assay | 2.04 |

Visualizations

Caption: General workflow from the starting material to biological evaluation.

Caption: Simplified 5-HT6 receptor signaling pathway and antagonist action.

References

- 1. Piperazino-piperidine Scaffold for Drug Discovery [benchchem.com]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Reductive Amination of 1-((4-Bromophenyl)sulfonyl)piperidin-4-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination is a cornerstone of medicinal chemistry and drug development, providing a powerful and versatile method for the synthesis of secondary and tertiary amines. This reaction class is integral to the construction of a vast array of biologically active molecules, with applications ranging from lead optimization to the large-scale synthesis of active pharmaceutical ingredients (APIs). The formation of the C-N bond through reductive amination is a key step in the synthesis of numerous drugs currently on the market.

The substrate, 1-((4-Bromophenyl)sulfonyl)piperidin-4-one, is a valuable synthetic intermediate. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of approved drugs. The bromophenylsulfonyl group offers a handle for further synthetic modifications, such as cross-coupling reactions, allowing for the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies. The ketone functionality at the 4-position provides a convenient site for the introduction of various amine-containing substituents via reductive amination, leading to the synthesis of novel compounds with potential therapeutic applications.

This document provides detailed application notes and experimental protocols for the reductive amination of this compound using three common and effective methods:

-

Sodium Triacetoxyborohydride (STAB) : A mild and selective reducing agent, often the reagent of choice for reductive aminations due to its tolerance of a wide range of functional groups and its ease of use in one-pot procedures.

-

Sodium Cyanoborohydride (NaBH₃CN) : Another selective reducing agent that is particularly effective for the reduction of iminium ions in the presence of carbonyl groups. It is often used in protic solvents like methanol.

-

Titanium(IV) Isopropoxide and Sodium Borohydride : A robust method, particularly useful for less reactive ketones and amines, where the titanium reagent acts as a Lewis acid to facilitate imine formation.

Comparative Data of Reductive Amination Protocols

The following table summarizes typical reaction conditions and expected outcomes for the reductive amination of this compound with a representative primary amine (e.g., aniline). Please note that yields are highly dependent on the specific amine used and optimization of reaction conditions.

| Protocol | Reducing Agent | Amine (Example) | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| 1 | Sodium Triacetoxyborohydride | Aniline | 1,2-Dichloroethane (DCE) | Room Temperature | 12 - 24 | 85 - 95 |

| 2 | Sodium Cyanoborohydride | Aniline | Methanol (MeOH) | Room Temperature | 12 - 24 | 80 - 90 |

| 3 | Ti(OiPr)₄ / NaBH₄ | Aniline | Ethanol (EtOH) | Room Temperature | 12 - 24 | 75 - 85 |

Experimental Workflows and Signaling Pathways

General Reductive Amination Workflow

The following diagram illustrates the general one-pot workflow for the reductive amination of this compound.

Caption: A flowchart illustrating the key steps in a one-pot reductive amination protocol.

Detailed Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is often preferred for its mild conditions and high selectivity.[1][2]

Materials:

-

This compound

-

Primary or secondary amine (1.1 equivalents)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Glacial acetic acid (optional, 0.1-1.0 equivalent for less reactive amines)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Standard glassware for work-up and purification

Procedure:

-

To a solution of this compound (1.0 equivalent) in DCE (or DCM, approximately 0.1-0.2 M concentration) in a round-bottom flask, add the desired amine (1.1 equivalents).

-

If the amine is used as a hydrochloride salt, add a non-nucleophilic base like triethylamine (1.1 equivalents) to liberate the free amine.

-